molecular formula C9H9N3O2 B2683736 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine CAS No. 2198690-96-7

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine

Cat. No.: B2683736
CAS No.: 2198690-96-7
M. Wt: 191.19
InChI Key: NMQOVJREDHBMEA-UHFFFAOYSA-N
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Description

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound features an imidazo[1,2-b]pyridazine core with an oxetane ring attached via an ether linkage at the 6-position. The unique structure of this compound contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the oxetane moiety. One common synthetic route starts with the cyclization of appropriate precursors to form the imidazo[1,2-b]pyridazine ring system. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction at the C6 position . The oxetane ring is then introduced via an etherification reaction, using suitable reagents and conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize yield, purity, and cost-effectiveness. Optimized reaction conditions, such as temperature, solvent choice, and catalyst selection, are crucial for efficient large-scale synthesis. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . The compound binds to the hinge region of kinases, with substitutions at positions 2, 3, 6, 7, and 8 dictating selectivity and potency . This interaction disrupts the kinase’s activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxetane ring, which imparts unique chemical reactivity and biological activity.

Biological Activity

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases involved in critical cellular processes. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

The compound features an imidazo[1,2-b]pyridazine core with an oxetane ring, which contributes to its unique chemical reactivity and biological properties. Its structure allows for various modifications that can enhance its therapeutic potential.

This compound primarily acts as an inhibitor of transforming growth factor-β activated kinase 1 (TAK1) and other kinases involved in cell signaling pathways. This inhibition can lead to the modulation of inflammatory responses, cell growth, and apoptosis. The compound's interaction with these targets suggests its potential utility in treating diseases characterized by dysregulated kinase activity, such as cancer and inflammatory disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. For example, it has been reported to suppress COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

In Vivo Efficacy

The compound has shown promising results in animal models for various inflammatory conditions. In carrageenan-induced paw edema models, it exhibited a dose-dependent reduction in inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Substituents on the imidazo and pyridazine rings have been systematically studied to optimize potency and selectivity for target kinases. For instance, the introduction of electron-donating groups has been associated with enhanced anti-inflammatory effects .

Comparative Analysis

When compared to similar compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-c]pyridines, this compound displays unique properties due to its specific substitution pattern. The presence of the oxetane ring distinguishes it from other derivatives and enhances its biological activity by providing additional sites for interaction with biological targets .

Data Table: Biological Activity Comparison

Compound NameTarget KinaseIC50 (μM)Notes
This compoundCOX-20.04Comparable to celecoxib
Imidazo[1,2-a]pyridineVarious kinasesVariesDifferent substitution pattern
Imidazo[1,2-c]pyridineVarious kinasesVariesDifferent ring fusion

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of several imidazo derivatives, this compound was found to significantly reduce paw edema in a rat model when administered at doses ranging from 5 to 20 mg/kg. The results indicated a clear dose-response relationship and supported further investigations into its therapeutic potential in chronic inflammatory conditions.

Case Study 2: Cancer Cell Line Studies

In vitro tests on various cancer cell lines revealed that the compound inhibited cell proliferation effectively. For instance, A549 lung cancer cells showed reduced viability at concentrations as low as 0.5 μM after 48 hours of treatment. These findings suggest that the compound may possess anticancer properties worth exploring in future research.

Properties

IUPAC Name

6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-9(14-7-5-13-6-7)11-12-4-3-10-8(1)12/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQOVJREDHBMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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